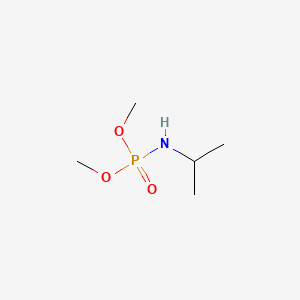
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C5H14NO3P It is an ester derivative of phosphoramidic acid, where the hydrogen atoms are replaced by a 1-methylethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (1-methylethyl)-, dimethyl ester typically involves the reaction of phosphoramidic acid with isopropyl alcohol and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphoramidic acid to form the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoramidic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoramidic acid, isopropyl alcohol, and methanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoramidic acid esters.
Applications De Recherche Scientifique
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and flame retardants.
Mécanisme D'action
The mechanism by which phosphoramidic acid, (1-methylethyl)-, dimethyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phosphoramidic acid, which can then participate in various biochemical reactions. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity.
Comparaison Avec Des Composés Similaires
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar ester bonds but differ in the substituents attached to the phosphorus atom.
Phosphoramidates: These compounds contain an amide group instead of ester groups and have different reactivity and applications.
Phosphonates: These compounds have a direct carbon-phosphorus bond, which gives them unique chemical properties compared to esters.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Propriétés
Numéro CAS |
74124-43-9 |
|---|---|
Formule moléculaire |
C5H14NO3P |
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
N-dimethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C5H14NO3P/c1-5(2)6-10(7,8-3)9-4/h5H,1-4H3,(H,6,7) |
Clé InChI |
GVUUSKMMJGVWGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




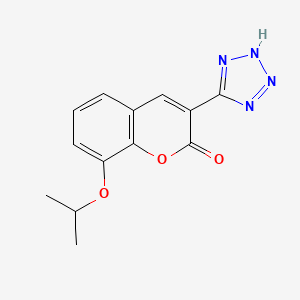
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
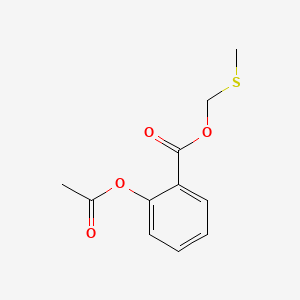
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
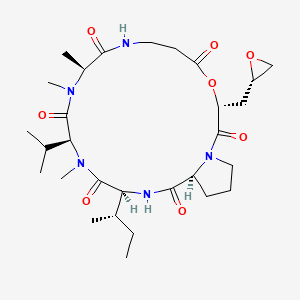
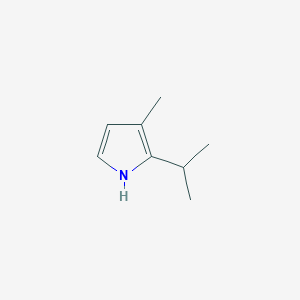

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
